1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone
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Overview
Description
This compound is a unique chemical with the empirical formula MFCD06411614 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 6-chloro-3-pyridinyl group and an indol-3-yl group, both attached to an ethanone group . The InChI key for this compound is VGINOHVFAPQCRV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm³ . Other properties such as boiling point, vapor pressure, and flash point are also provided .Mechanism of Action
Target of Action
It is structurally similar to imidacloprid , a neonicotinoid insecticide that targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects .
Mode of Action
As a neonicotinoid, the compound likely acts as an agonist to the nAChR, binding to the receptor and causing an influx of ions, leading to over-excitation and eventual paralysis of the insect’s nervous system . This is similar to the action of nicotine, from which neonicotinoids are derived .
Biochemical Pathways
Overstimulation of these pathways can lead to rapid knockdown and death of the insect .
Pharmacokinetics
It is known that neonicotinoids like imidacloprid are readily absorbed and widely distributed in the insect’s body . They are metabolized and eventually excreted .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve over-excitation of the nervous system, leading to paralysis and death of the insect . This is due to the compound’s agonistic action on the nAChR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Imidacloprid degrades readily in the presence of light and undergoes degradation in water via photolytic reactions or microbial activity . Similar environmental factors might also influence the action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone vary with different dosages in animal models . This includes potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
1-[1-[(6-chloropyridin-3-yl)methyl]indol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)14-10-19(15-5-3-2-4-13(14)15)9-12-6-7-16(17)18-8-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGINOHVFAPQCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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